Benzene-1,4-diyl dinaphthalene-2-carboxylate
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Overview
Description
4-(NAPHTHALENE-2-CARBONYLOXY)PHENYL NAPHTHALENE-2-CARBOXYLATE is an organic compound characterized by the presence of two naphthalene rings connected through a phenyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(NAPHTHALENE-2-CARBONYLOXY)PHENYL NAPHTHALENE-2-CARBOXYLATE typically involves esterification reactions. One common method is the reaction of naphthalene-2-carboxylic acid with 4-hydroxyphenyl naphthalene-2-carboxylate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(NAPHTHALENE-2-CARBONYLOXY)PHENYL NAPHTHALENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Naphthalene-2,3-dicarboxylic acid derivatives
Reduction: Naphthalene-2-carbinol derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
4-(NAPHTHALENE-2-CARBONYLOXY)PHENYL NAPHTHALENE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(NAPHTHALENE-2-CARBONYLOXY)PHENYL NAPHTHALENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, its ability to undergo redox reactions may contribute to its antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-2-carboxylic acid
- 4-Hydroxyphenyl naphthalene-2-carboxylate
- Naphthalene-2,3-dicarboxylic acid
Uniqueness
4-(NAPHTHALENE-2-CARBONYLOXY)PHENYL NAPHTHALENE-2-CARBOXYLATE is unique due to its dual naphthalene structure connected through a phenyl ester linkage. This unique structure imparts specific chemical and physical properties, making it suitable for various applications in scientific research and industry.
Properties
Molecular Formula |
C28H18O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
[4-(naphthalene-2-carbonyloxy)phenyl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(23-11-9-19-5-1-3-7-21(19)17-23)31-25-13-15-26(16-14-25)32-28(30)24-12-10-20-6-2-4-8-22(20)18-24/h1-18H |
InChI Key |
ASSPERCBYBQGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=CC=C(C=C3)OC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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